N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a central nitrogen atom. It is commonly used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline typically involves organic synthesis techniques. One common method is the nucleophilic substitution reaction, where diphenylethenyl groups are introduced into an aniline molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions but on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic solvents like chloroform, dimethylformamide, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent dye for imaging applications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells.
Wirkmechanismus
The mechanism of action of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer reactions, making it useful in applications such as OLEDs and solar cells . The molecular targets include various organic molecules and materials that can interact with the compound’s phenyl groups and nitrogen atom.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine,4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]-
- N,N-Bis(4-methylphenyl)-4-(2,2-diphenylethenyl)benzenamine
Comparison: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline is unique due to its specific structural arrangement, which includes multiple phenyl groups and a central nitrogen atom. This structure provides enhanced stability and reactivity compared to similar compounds . Additionally, its applications in OLEDs and solar cells highlight its versatility and importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
142050-10-0 |
---|---|
Molekularformel |
C48H39N |
Molekulargewicht |
629.8 g/mol |
IUPAC-Name |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C48H39N/c1-36-31-37(2)33-46(32-36)49(44-27-23-38(24-28-44)34-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)45-29-25-39(26-30-45)35-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-35H,1-2H3 |
InChI-Schlüssel |
JRJYYMMFKIQITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.